Cas no 4388-87-8 (2,5-dimethylhexane-3,4-dione)

2,5-Dimethylhexane-3,4-dione is a diketone compound characterized by its symmetrical molecular structure, featuring two ketone groups at the 3 and 4 positions of a hexane backbone with methyl substituents at the 2 and 5 positions. This configuration imparts stability and predictable reactivity, making it a useful intermediate in organic synthesis. Its high purity and well-defined structure facilitate applications in the preparation of complex molecules, including pharmaceuticals and specialty chemicals. The compound’s steric hindrance from the methyl groups can influence selectivity in reactions. Suitable for controlled oxidation and condensation processes, it offers consistency in synthetic pathways where precise functionality is required.
2,5-dimethylhexane-3,4-dione structure
2,5-dimethylhexane-3,4-dione structure
Product Name:2,5-dimethylhexane-3,4-dione
CAS No:4388-87-8
MF:C8H14O2
MW:142.195562839508
CID:1518288
PubChem ID:138217
Update Time:2025-06-07

2,5-dimethylhexane-3,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethylhexane-3,4-dione
    • NSC23257
    • 1,2-dimethylhexane-3,4-dione
    • Diisobutyryl
    • 3,4-Hexanedione, 2,5-dimethyl-
    • 2,5-dimethyl-hexane-3,4-dione
    • 2,5-dimethyl-3,4-hexanedione
    • Diisopropylglyoxal
    • γ.δ-Dioxo-β.ε-dimethyl-hexan
    • 3, 2,5-dimethyl-
    • Biisobutyryl
    • AC1L3CBY
    • 2,5-Dimethyl-hexan-3,4-dion
    • 3,2,5-dimethyl
    • 3,4-Hexanedione,2,5-dimethyl
    • 3W4CUE5V8V
    • SCHEMBL109960
    • DTXSID50195975
    • AKOS006285176
    • DS-003706
    • 4388-87-8
    • EN300-173171
    • BANWXFSXYBCSAT-UHFFFAOYSA-N
    • NSC-23257
    • bi-isobutyryl
    • NSC 23257
    • Inchi: 1S/C8H14O2/c1-5(2)7(9)8(10)6(3)4/h5-6H,1-4H3
    • InChI Key: BANWXFSXYBCSAT-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)C)=O)C(C)C

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 0.9232
  • Melting Point: 14.93°C (estimate)
  • Boiling Point: 144.55°C
  • Refractive Index: 1.4206
  • PSA: 34.14000
  • LogP: 1.43660

2,5-dimethylhexane-3,4-dione Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,5-dimethylhexane-3,4-dione Pricemore >>

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Additional information on 2,5-dimethylhexane-3,4-dione

Professional Introduction to 2,5-dimethylhexane-3,4-dione (CAS No. 4388-87-8)

2,5-dimethylhexane-3,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 4388-87-8, is a significant organic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This dimeric ketone, characterized by its unique molecular structure, exhibits a range of intriguing chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest for potential applications in medicinal chemistry.

The molecular formula of 2,5-dimethylhexane-3,4-dione is C10H14O2, reflecting its composition of ten carbon atoms, fourteen hydrogen atoms, and two oxygen atoms arranged in a specific dimeric form. The presence of two ketone functional groups at the 3 and 4 positions of the hexane chain contributes to its reactivity and makes it a versatile building block for more complex molecular architectures.

In recent years, the study of 2,5-dimethylhexane-3,4-dione has been influenced by advancements in computational chemistry and spectroscopic techniques. These developments have allowed researchers to gain deeper insights into its structural properties and interactions with biological systems. For instance, computational modeling has revealed that the compound can adopt multiple conformations in solution, which may impact its reactivity and binding affinity in biological environments.

The compound's dimeric structure is particularly noteworthy, as it suggests potential applications in material science and polymer chemistry. The ability to form stable dimers through intramolecular hydrogen bonding or other non-covalent interactions opens up possibilities for designing novel materials with specific mechanical or electronic properties. This aspect has been explored in studies focusing on the development of high-performance polymers and coatings.

From a pharmaceutical perspective, 2,5-dimethylhexane-3,4-dione has been investigated as a precursor for synthesizing various bioactive molecules. Its reactive ketone groups can be selectively modified through reactions such as condensation with amino acids or alcohols, leading to the formation of more complex derivatives. These derivatives have shown promise in preliminary studies as intermediates for drug candidates targeting neurological disorders and inflammatory conditions.

One of the most exciting areas of research involving 2,5-dimethylhexane-3,4-dione is its potential role in enzyme inhibition studies. Researchers have observed that certain analogs of this compound can interact with specific enzymes by mimicking natural substrates or by inducing conformational changes that alter enzyme activity. This has led to the discovery of novel inhibitors with therapeutic potential, particularly in the treatment of metabolic diseases where enzyme regulation is critical.

The synthesis of 2,5-dimethylhexane-3,4-dione itself is an area of active interest due to its utility as a chiral building block. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are essential for developing enantiomerically pure drugs that exhibit improved efficacy and reduced side effects. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process while maintaining high yields and purity.

The environmental impact of 2,5-dimethylhexane-3,4-dione has also been studied in recent years. Researchers have examined its biodegradability and toxicity profile to assess its suitability for industrial applications where environmental considerations are paramount. Surprisingly, findings suggest that under certain conditions, this compound can be metabolized by microorganisms into less harmful products, indicating potential for sustainable use in chemical processes.

In conclusion,2,5-dimethylhexane-3,4-dione (CAS No. 4388-87-8) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new properties and potential uses for this molecule,2,5-dimethylhexane-3,4-dione is poised to play an increasingly important role in advancing both fundamental science and applied technologies.

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